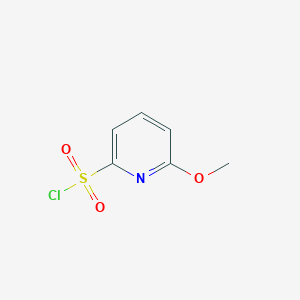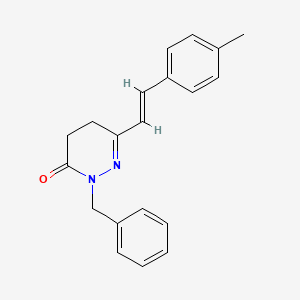
6-Methoxypyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyridine-2-sulfonyl chloride is a chemical compound with the CAS Number: 1055307-65-7 . It has a molecular weight of 207.64 .
Molecular Structure Analysis
The molecular structure of 6-Methoxypyridine-2-sulfonyl chloride consists of a pyridine ring with a methoxy group (-OCH3) attached to the 6th carbon and a sulfonyl chloride group (-SO2Cl) attached to the 2nd carbon .Physical And Chemical Properties Analysis
6-Methoxypyridine-2-sulfonyl chloride has a molecular weight of 207.64 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Catalysis
6-Methoxypyridine-2-sulfonyl chloride and its derivatives have been explored for their potential in catalysis and synthesis. For instance, 1-Sulfopyridinium chloride has been identified as an efficient and recyclable ionic liquid for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones via a modified Biginelli reaction, showcasing excellent yields under solvent-free conditions (Velpula et al., 2015). Similarly, 2,6-Dihydroxypyridine has demonstrated efficiency in the deoxygenation of sulfoxides, highlighting the functional group compatibility and effectiveness of pyridine derivatives in reduction reactions (Miller et al., 2000).
Material Science
In material science, derivatives of 6-Methoxypyridine-2-sulfonyl chloride have been employed in the development of novel materials. For example, the synthesis of optically active sulfonated polyanilines through the electropolymerisation of 2-methoxyaniline-5-sulfonic acid illustrates the application of sulfonated pyridine derivatives in creating chiral polymer films with potential uses in optoelectronics and sensing (Strounina et al., 1999).
Analytical Chemistry
6-Methoxypyridine-2-sulfonyl chloride related compounds have also found applications in analytical chemistry. Chloride-sensitive fluorescent indicators like 6-methoxy-N-3'-sulfopropylquinolinium (SPQ) have been utilized for measuring chloride activity and transport in biological systems, providing tools for the investigation of cellular processes and ion channel function (Verkman & Biwersi, 1995).
Antimicrobial Activity
Research into new pyridazinyl sulfonamide derivatives, including those synthesized from 4-(2-methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides, has explored their reactivity and antimicrobial activity. These studies have shown significant antibacterial activities against various pathogens, indicating the potential of 6-Methoxypyridine-2-sulfonyl chloride derivatives in developing new antimicrobial agents (Mohamed, 2007).
Mechanism of Action
properties
IUPAC Name |
6-methoxypyridine-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOAQFXWRFFJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-2-sulfonyl chloride | |
CAS RN |
1055307-65-7 |
Source


|
| Record name | 6-methoxypyridine-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2858559.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2858564.png)

![2-[4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2858567.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2858569.png)
![2-{[6-(3,4-Dimethylanilino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}phenyl benzoate](/img/structure/B2858570.png)


![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2858579.png)